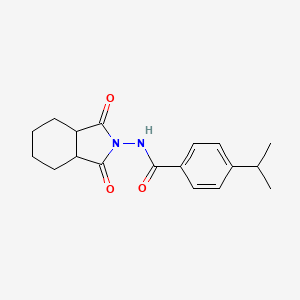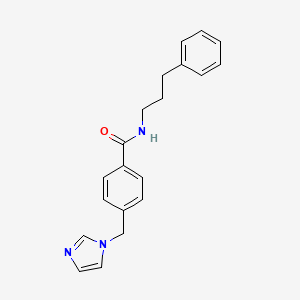![molecular formula C22H26ClFN2O B5891202 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891202.png)
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a phenylpropyl group, and a chlorofluorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Chlorofluorophenyl and Phenylpropyl Groups: The chlorofluorophenyl and phenylpropyl groups are introduced through nucleophilic substitution reactions, where appropriate halogenated precursors react with the piperidine ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the phenyl groups are oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the chlorofluorophenyl group to a fluorophenyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Scientific Research Applications
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes in the body.
Pharmacology: Research focuses on understanding the compound’s effects on biological systems, including its potential as a therapeutic agent.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biology: Studies investigate the compound’s interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Fentanyl Analogues: These compounds share a similar piperidine ring structure and are known for their potent pharmacological effects.
Imidazopyridines: These compounds have a fused bicyclic structure and are studied for their medicinal properties.
Boron Reagents: These compounds are used in various chemical reactions, including Suzuki–Miyaura coupling, and have unique chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFN2O/c23-20-9-4-10-21(24)19(20)16-26-14-11-18(12-15-26)22(27)25-13-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-10,18H,5,8,11-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDQHDYELTDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891119.png)

![N-[3-(4-FLUOROPHENYL)PROPYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891135.png)
![N-[3-(4-FLUOROPHENYL)PROPYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891142.png)
![5-(3,4-dimethylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5891145.png)
![N-[3-(4-fluorophenyl)propyl]-4-(imidazol-1-ylmethyl)benzamide](/img/structure/B5891154.png)
![N-[2-(4-METHYLPHENOXY)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891168.png)
![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891174.png)
![1-[(3-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891185.png)
![1-[(4-methylphenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891187.png)
![1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891191.png)
![1-[(2-fluorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B5891199.png)

![1-BENZYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891218.png)
